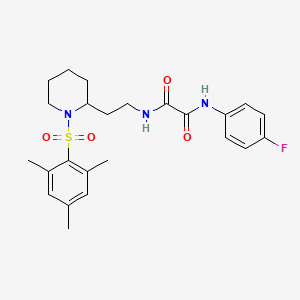

![molecular formula C20H25N7O B2790535 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1903433-97-5](/img/structure/B2790535.png)

4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

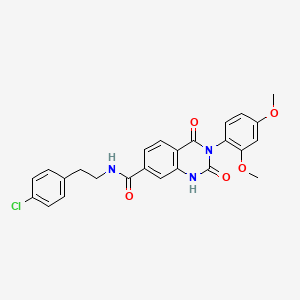

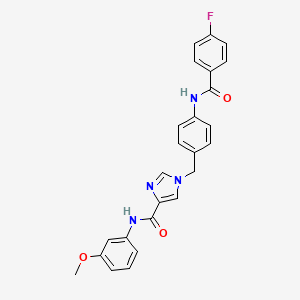

The compound “4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide” belongs to a class of compounds known as triazolopyrazines . These compounds are often used in the development of pharmaceuticals due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would include a triazolopyrazine core, which is a fused ring system containing a triazole ring and a pyrazine ring . The compound also contains a piperazine ring and a carboxamide group .Scientific Research Applications

- Additionally, compound 22i exhibits superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

- The [1,2,4]triazolo[4,3-a]pyrazine platform, which includes derivatives of our compound, serves as a valuable building block in medicinal chemistry. Researchers have developed methods to access these derivatives efficiently from readily available, cost-effective reagents .

- The fused-triazole backbone of [1,2,4]triazolo[4,3-b][1,2,4]triazole, with C-amino groups as substituents, shows promise for constructing highly thermally stable energetic materials. These materials have applications in propellants, explosives, and other energy-related fields .

- Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, related to our compound, have been designed and synthesized. These derivatives exhibit DNA intercalation activities, making them potential candidates for anticancer therapy. They were evaluated against HepG2, HCT-116, and MCF-7 cells .

Anti-Tumor Activity and c-Met Kinase Inhibition

Medicinal Chemistry Building Blocks

Thermostable Energetic Materials

DNA Intercalation Activities as Anticancer Agents

Mechanism of Action

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, a type of agent that can insert itself between the base pairs in the DNA double helix . This interaction with DNA can disrupt normal cellular processes and is often exploited in the development of anticancer agents .

Mode of Action

The compound interacts with its target, DNA, by intercalation . This means it inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .

Biochemical Pathways

Given its mode of action as a dna intercalator, it likely affects pathways related toDNA replication and transcription . By disrupting these processes, the compound can inhibit cell growth and division, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the disruption of normal cellular processes, leading to cell death . This is due to its interaction with DNA, which can interfere with critical processes such as DNA replication and transcription . This makes the compound potentially useful as an anticancer agent .

properties

IUPAC Name |

4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O/c1-16-23-24-19-18(21-10-11-27(16)19)25-12-14-26(15-13-25)20(28)22-9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVCFZNSJSOTIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2790452.png)

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2790464.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2790465.png)

![tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate](/img/structure/B2790475.png)